molecular formula C21H31ClN2O2 B11386432 1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(4-chlorophenoxy)ethanone

1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(4-chlorophenoxy)ethanone

Cat. No.: B11386432
M. Wt: 378.9 g/mol
InChI Key: NDSJXWUBLIUBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-CHLOROPHENOXY)ETHAN-1-ONE is a complex organic compound that features a combination of azepane, piperidine, and chlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-CHLOROPHENOXY)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of Azepane and Piperidine Intermediates: These intermediates are synthesized through standard organic reactions involving amines and cyclic ketones.

    Coupling Reactions: The azepane and piperidine intermediates are then coupled using reagents such as alkyl halides or acyl chlorides under controlled conditions.

    Final Assembly: The chlorophenoxy group is introduced in the final step through etherification reactions, often using phenol derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-CHLOROPHENOXY)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.

Major Products

The major products formed from these reactions include various derivatives such as alcohols, amines, ketones, and substituted phenoxy compounds.

Scientific Research Applications

1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-CHLOROPHENOXY)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its biological activity.

    Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-CHLOROPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Azepanyl)ethyl methacrylate
  • 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde
  • 2-(1-Azepanyl)ethanol

Uniqueness

1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-CHLOROPHENOXY)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H31ClN2O2

Molecular Weight

378.9 g/mol

IUPAC Name

1-[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-2-(4-chlorophenoxy)ethanone

InChI

InChI=1S/C21H31ClN2O2/c22-18-8-10-20(11-9-18)26-17-21(25)24-15-6-3-7-19(24)12-16-23-13-4-1-2-5-14-23/h8-11,19H,1-7,12-17H2

InChI Key

NDSJXWUBLIUBQC-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCC2CCCCN2C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.